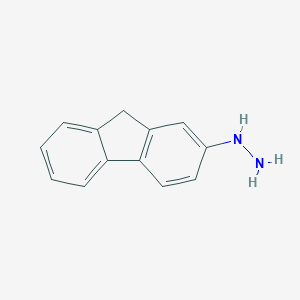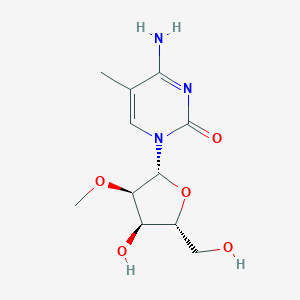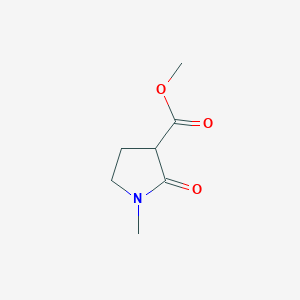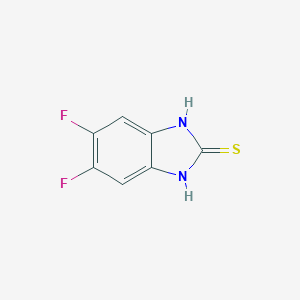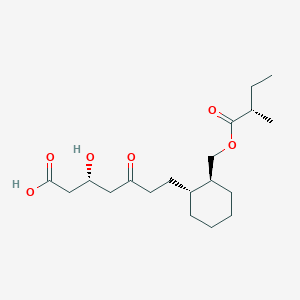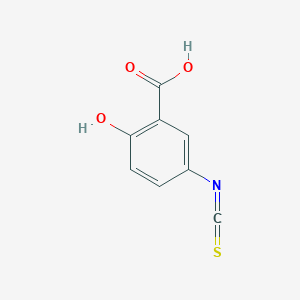
5-Isothiocyanatosalicylic acid
Vue d'ensemble
Description
5-Isothiocyanatosalicylic acid (5-ITCSA) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a derivative of salicylic acid and contains an isothiocyanate group, which makes it a potent bioactive molecule.
Mécanisme D'action
The mechanism of action of 5-Isothiocyanatosalicylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
5-Isothiocyanatosalicylic acid has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Isothiocyanatosalicylic acid in lab experiments is its potent bioactivity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using 5-Isothiocyanatosalicylic acid is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for research on 5-Isothiocyanatosalicylic acid. One area of focus is the development of new synthetic methods that are more efficient and cost-effective. Another area of focus is the study of the mechanism of action of 5-Isothiocyanatosalicylic acid to better understand its potential applications in various fields. Additionally, further research is needed to determine the safety and efficacy of 5-Isothiocyanatosalicylic acid for use in humans.
Applications De Recherche Scientifique
5-Isothiocyanatosalicylic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 5-Isothiocyanatosalicylic acid has been shown to have potential applications in the food industry as a natural preservative and antioxidant.
Propriétés
Numéro CAS |
116569-31-4 |
|---|---|
Formule moléculaire |
C8H5NO3S |
Poids moléculaire |
195.2 g/mol |
Nom IUPAC |
2-hydroxy-5-isothiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-2-1-5(9-4-13)3-6(7)8(11)12/h1-3,10H,(H,11,12) |
Clé InChI |
FXIXLMKSTCAARZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
Synonymes |
Benzoic acid, 2-hydroxy-5-isothiocyanato- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




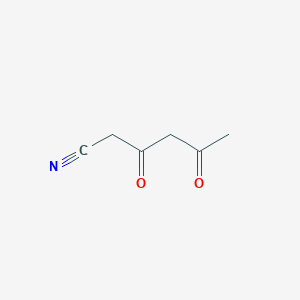


![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
